![molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8](/img/structure/B92677.png)

4-Hydrazinothieno[3,2-d]pyrimidine

Vue d'ensemble

Description

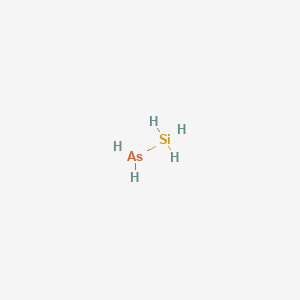

4-Hydrazinothieno[3,2-d]pyrimidine derivatives are a class of compounds that have garnered interest due to their potential biological activities. These compounds are characterized by the presence of a hydrazino group attached to a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidine ring. The interest in these compounds stems from their diverse range of biological activities, including antimicrobial and antitumor properties .

Synthesis Analysis

The synthesis of 4-hydrazinothieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, leading to the formation of novel compounds with potential antibacterial properties . Another method reported the synthesis of new 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which were then reacted with different electrophiles to yield a variety of substituted derivatives . Additionally, the reaction of 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with hydrazine has been used to produce basic substituents in position 2 of the thieno[3,2-d]pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 4-hydrazinothieno[3,2-d]pyrimidine derivatives is crucial for their biological activity. The presence of the hydrazino group is a key feature that allows for further chemical modifications and the introduction of various substituents. These modifications can significantly alter the biological properties of the compounds. The 3D-QSAR analysis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives has provided insights into the structure-activity relationships, aiding in the design of more potent and selective cytotoxic agents .

Chemical Reactions Analysis

The reactivity of 4-hydrazinothieno[3,2-d]pyrimidine derivatives towards various reagents has been explored. These compounds have been used as precursors for the synthesis of pyridothienotriazolopyrimidines and other heterocyclic derivatives . The hydrazino group in these molecules is a versatile functional group that can undergo a range of chemical reactions, including cyclization and substitution, to yield a diverse array of heterocyclic systems with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydrazinothieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the biological activity of the compounds, as they can influence their interaction with biological targets and their pharmacokinetic profiles. The antimicrobial activity of some newly synthesized compounds has been evaluated, indicating the significance of these properties in the development of new therapeutic agents .

Applications De Recherche Scientifique

Anti-Inflammatory Activities

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Drug Discovery Therapeutics

- Scientific Field : Medicinal Chemistry

- Summary of Application : Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

- Results or Outcomes : The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model .

Synthesis of Functionally Vital Pyrimidines

- Scientific Field : Organic Chemistry

- Summary of Application : An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated .

- Results or Outcomes : The synthesis of functionally vital pyrimidines has been successfully facilitated .

Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

- Scientific Field : Photochemistry

- Summary of Application : The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .

- Methods of Application : At room temperature in aqueous ethanol, photo-excited state functions generated from Na 2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .

- Results or Outcomes : This research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available .

Anticancer Activity

- Scientific Field : Oncology

- Summary of Application : The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells .

- Results or Outcomes : The novel thiazolopyrimidine derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Antioxidant Activities

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines, including 4-Hydrazinothieno[3,2-d]pyrimidine, have been found to have antioxidant effects .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antibacterial Activities

- Scientific Field : Microbiology

- Summary of Application : Pyrimidines have been found to have antibacterial effects .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Antiviral Activities

Safety And Hazards

Propriétés

IUPAC Name |

thieno[3,2-d]pyrimidin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJGLBGUBIKIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinothieno[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)

![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)